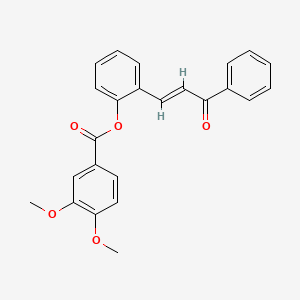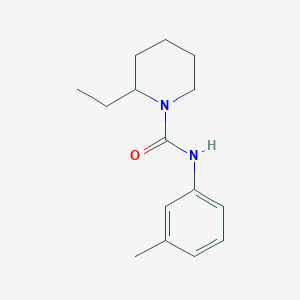methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate, also known as Methyl 2-((2-m-tolylamino)phenyl)methyleneamino)benzenesulfonate, is a chemical compound that has gained significant attention from researchers due to its potential applications in a wide range of scientific fields.
Mechanism of Action
The mechanism of action of methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate is not fully understood. However, it has been proposed that it exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It also exhibits potent biological activity, making it an ideal candidate for drug development. However, one of the limitations of this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate. One of the areas of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize its pharmacological properties. Additionally, the use of this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate in combination with other drugs for cancer treatment is an area of active research.
Synthesis Methods
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2-methylbenzenamine and benzaldehyde to form 2-m-tolylbenzylideneaniline. The second step involves the reaction of 2-m-tolylbenzylideneaniline with benzenesulfonyl chloride to form this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate.
Scientific Research Applications
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antimicrobial, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 2-[(Z)-[(2-methylanilino)-phenylmethylidene]amino]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16-10-6-8-14-19(16)23-21(17-11-4-3-5-12-17)24-29(26,27)20-15-9-7-13-18(20)22(25)28-2/h3-15H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGJHEDWCAWYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2C(=O)OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5318354.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![N-methyl-N-[(5-{[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5318379.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5318386.png)


![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)
![ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5318403.png)

![2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)
![(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)